

Clothixamide Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Clothixamide*

Cat. No.: *B10859750*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of **Clothixamide**, a thioxanthene derivative with antipsychotic activity. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and designing robust analytical methods. This document compiles available data on **Clothixamide**'s solubility, provides detailed experimental protocols for its determination, and illustrates key workflows and relationships.

Core Physicochemical Properties of Clothixamide

Before delving into solubility specifics, it's essential to understand the fundamental physicochemical properties of **Clothixamide** that influence its solubility behavior.

Property	Value	Source
IUPAC Name	3-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide	PubChem[1]
Molecular Formula	C ₂₄ H ₂₈ ClN ₃ OS	PubChem[1]
Molecular Weight	442.0 g/mol	PubChem[1]
XLogP3	4.2	PubChem[1]
Predicted pKa	16.36 ± 0.46	ChemicalBook[2]

Note on Predicted pKa: The predicted pKa of 16.36 is unusually high for what appears to be a tertiary amine within the piperazine ring, which would typically have a pKa in the range of 7-9. This predicted value should be used with caution and experimental verification is highly recommended. The ionization state of **Clothixamide** at physiological pH will significantly impact its solubility.

Quantitative Solubility of Clothixamide

Precise quantitative solubility data for **Clothixamide** in a wide range of solvents and temperatures is not readily available in the public domain. However, based on qualitative descriptions and the compound's lipophilic nature (XLogP3 = 4.2), the following table summarizes the expected solubility profile. The quantitative values for "Slightly Soluble" solvents are estimates and should be confirmed experimentally.

Solvent	Qualitative Solubility	Estimated Quantitative Solubility (mg/mL) at 25°C
Water	Practically Insoluble	< 0.01
Petroleum Ether	Practically Insoluble	< 0.01
Ethanol	Slightly Soluble	1 - 10
Methanol	Slightly Soluble	1 - 10
Acetone	Slightly Soluble	1 - 10
Benzene	Slightly Soluble	1 - 10
Chloroform	Slightly Soluble	1 - 10
Ethyl Acetate	Slightly Soluble	1 - 10
Acetic Acid	Slightly Soluble	1 - 10
Dimethylformamide (DMF)	Soluble	120 - 140
Dimethyl Sulfoxide (DMSO)	Soluble	> 100

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for **Clothixamide**, standardized experimental protocols are necessary. Both kinetic and thermodynamic solubility assays are crucial in drug development.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

1. Materials:

- **Clothixamide** (solid)
- Selected solvents (e.g., water, ethanol, DMSO)

- HPLC or UV-Vis spectrophotometer
- Analytical balance
- Vials with screw caps
- Shaker or rotator
- Centrifuge
- Syringe filters (0.45 μm)
- Volumetric flasks and pipettes

2. Procedure:

- Add an excess amount of solid **Clothixamide** to a vial containing a known volume of the selected solvent.
- Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the samples to pellet the excess solid.
- Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.
- Quantify the concentration of **Clothixamide** in the filtrate using a validated HPLC or UV-Vis method against a standard curve.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

1. Materials:

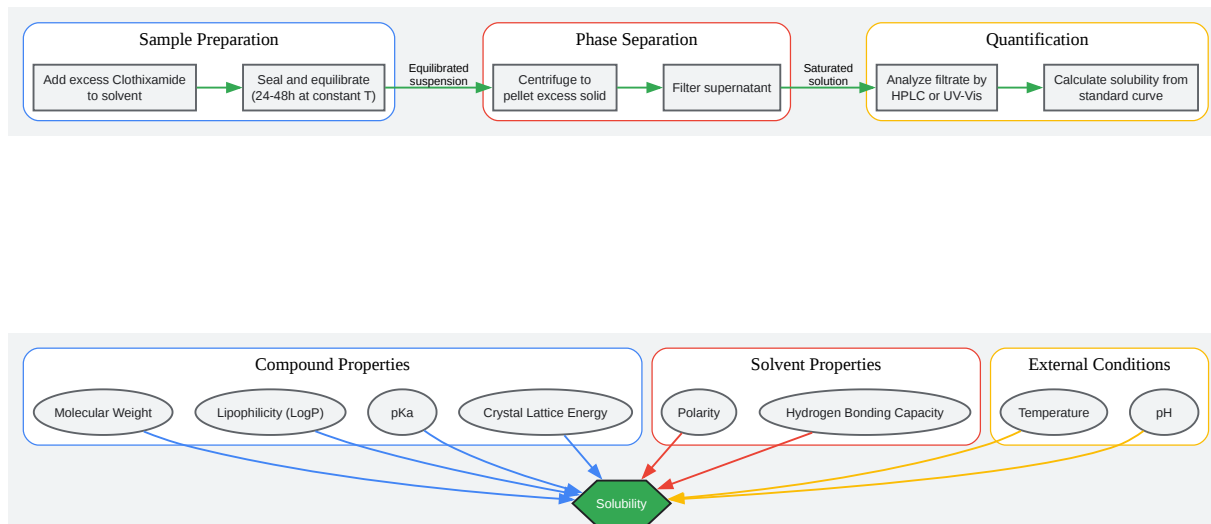
- **Clothixamide** stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- 96-well microplate
- Plate shaker
- Plate reader (nephelometry or UV-Vis) or HPLC-UV/MS system

2. Procedure:

- Dispense the aqueous buffer into the wells of a 96-well plate.
- Add a small volume of the **Clothixamide** DMSO stock solution to the buffer to achieve the desired final concentration (the final DMSO concentration should typically be $\leq 1\%$).
- Seal the plate and shake it at a constant temperature for a defined period (e.g., 1.5 - 2 hours).
- Analyze the plate using a nephelometer to measure turbidity (precipitation) or, after filtration or centrifugation, quantify the concentration of the dissolved compound in the supernatant by UV-Vis spectroscopy or LC-MS.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.



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